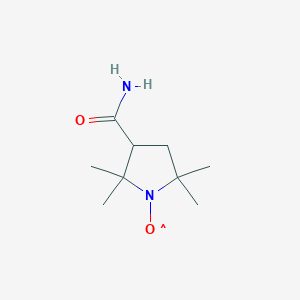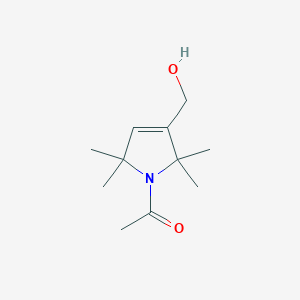
1-Acetil-2,2,5,5-tetrametil-3-pirrolina-3-metanol
Descripción general
Descripción
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . It is primarily used in proteomics research as a spin-label analog . This compound is known for its unique structure, which includes a pyrroline ring with acetyl and methanol functional groups.
Aplicaciones Científicas De Investigación
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol has several scientific research applications:
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds such as mtssl are known to be cysteine-specific . They interact with cysteine residues in proteins, which play crucial roles in protein structure and function.
Mode of Action
For instance, MTSSL, a related compound, forms flexible disulfide bonds with cysteine residues . This interaction can lead to changes in the protein’s structure and function.
Biochemical Pathways
Related compounds like mtssl are used to investigate structural and conformational dynamics of membrane proteins and protein aggregation . This suggests that the compound could influence protein folding and aggregation pathways.
Métodos De Preparación
The synthesis of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol typically involves the following steps:
Formation of the Pyrroline Ring: The pyrroline ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Acetyl and Methanol Groups: The acetyl and methanol groups are introduced through specific reactions, such as acetylation and hydroxylation, under controlled conditions.
Análisis De Reacciones Químicas
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides . The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol can be compared with other spin-label analogs, such as:
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol: Similar structure but with a methanesulfonyl group instead of methanol.
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylchloride: Contains a methanesulfonyl chloride group.
The uniqueness of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol lies in its specific functional groups, which provide distinct chemical properties and reactivity compared to its analogs .
Propiedades
IUPAC Name |
1-[3-(hydroxymethyl)-2,2,5,5-tetramethylpyrrol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-8(14)12-10(2,3)6-9(7-13)11(12,4)5/h6,13H,7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLNEXRLQPVSOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C=C(C1(C)C)CO)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398911 | |
| Record name | 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244641-21-2 | |
| Record name | 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


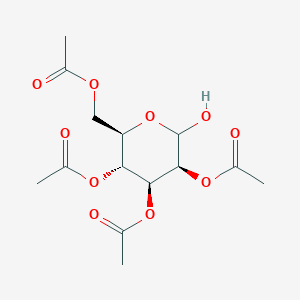
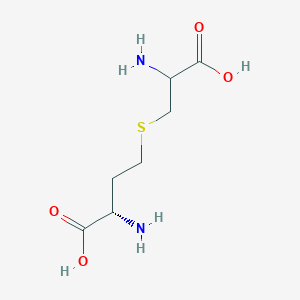
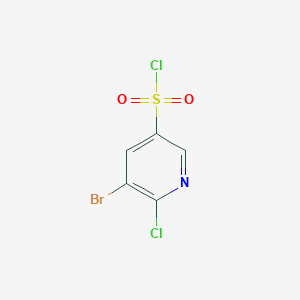
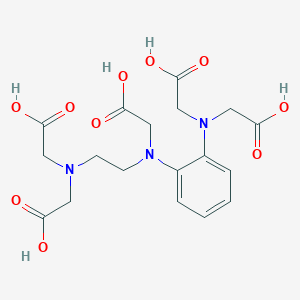
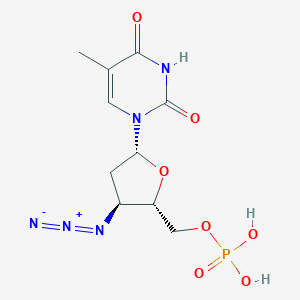
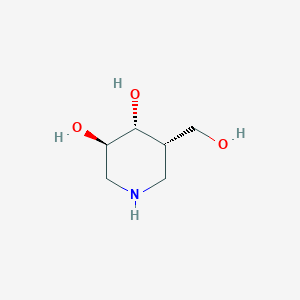
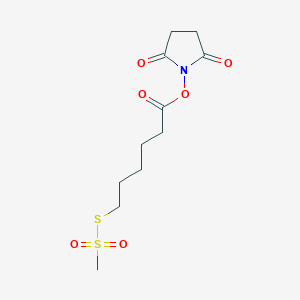
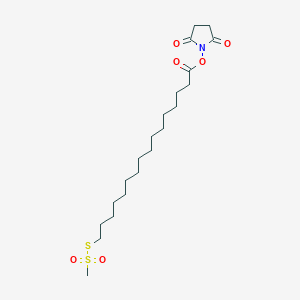
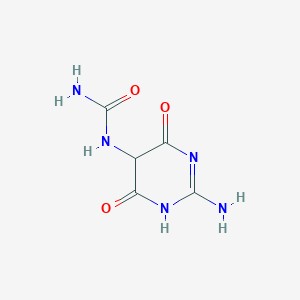
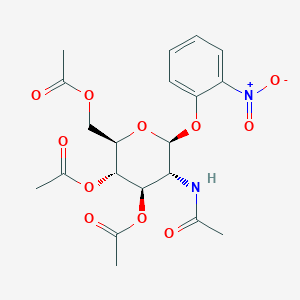
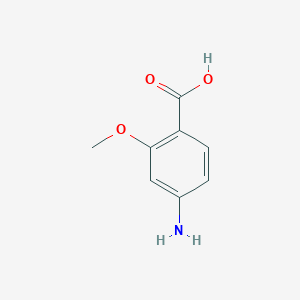
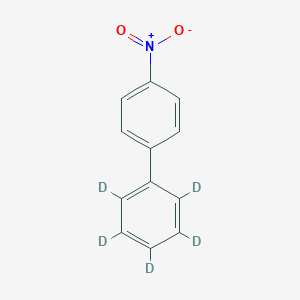
![2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B15979.png)
